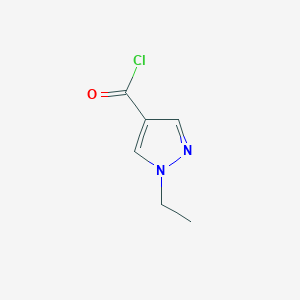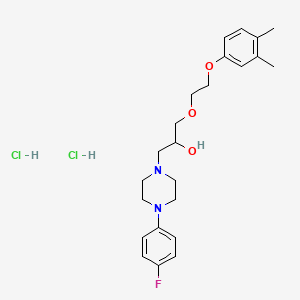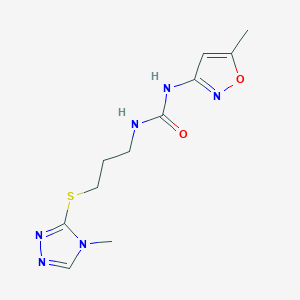
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.
科学的研究の応用
Biomonitoring and Environmental Exposure
Studies have focused on biomonitoring and evaluating environmental exposure to compounds with structural similarities to the one , particularly through the analysis of their metabolites in human biological samples. For instance, N-methylmalonamic acid (NMMA), a metabolite of MI and methylchloroisothiazolinone (MCI), has been extensively studied for its presence in human urine samples, providing insights into the exposure levels of these compounds among different populations (Schettgen et al., 2019; Murawski et al., 2020). These studies not only provide a baseline for environmental exposure assessment but also highlight the utility of biomonitoring in understanding the potential health impacts of chemical exposure.
Metabolism and Pharmacokinetics
Research has delved into the metabolism and pharmacokinetics of related biocides, including their metabolic pathways and excretion kinetics in humans. The identification of specific urinary metabolites following exposure to these compounds reveals the body's mechanisms for processing and eliminating these chemicals (Schettgen et al., 2021). Understanding these metabolic pathways is crucial for assessing the safety and environmental impact of new chemical compounds, providing a foundation for the development of safer alternatives.
Health Risk Assessment
The research applications extend to health risk assessment, where the focus is on determining the potential health risks associated with exposure to similar compounds. By analyzing the presence and concentration of these chemicals and their metabolites in human samples, researchers can assess the potential for adverse health effects, such as sensitization and other toxicological outcomes (Assier-Bonnet & Revuz, 1999; Cheng et al., 2014). This line of research is vital for informing regulatory policies and for the development of guidelines to minimize exposure and mitigate health risks.
特性
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-8-6-9(16-19-8)14-10(18)12-4-3-5-20-11-15-13-7-17(11)2/h6-7H,3-5H2,1-2H3,(H2,12,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFCSIZVIYPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)
![N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2420168.png)

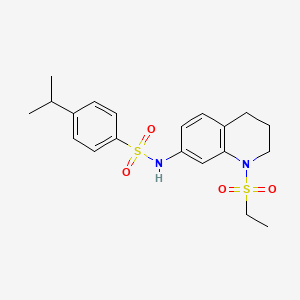
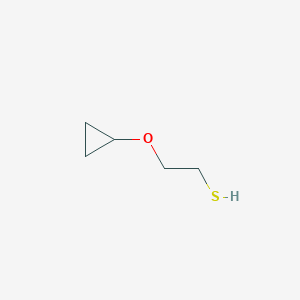


![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)
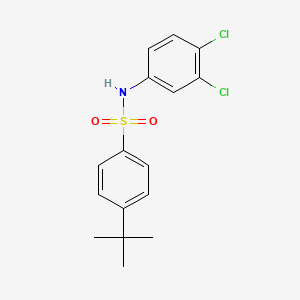

![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)
